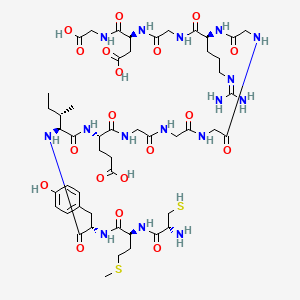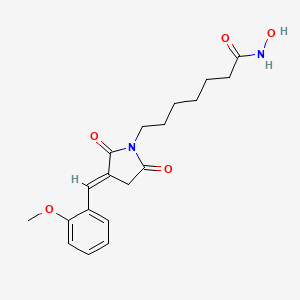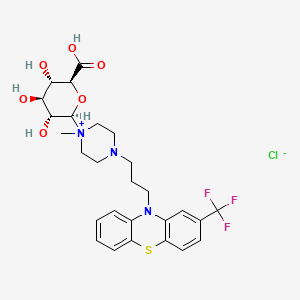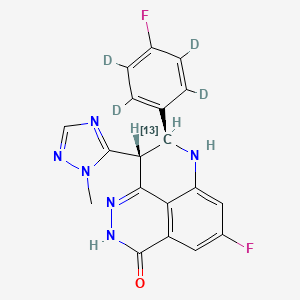
Oligopeptide-24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is known for its ability to stimulate skin cell proliferation by up-regulating Epidermal Growth Factor (EGF) expression . This peptide plays a crucial role in the renewal of skin structures, including epidermal and dermal cells, hyaluronic acid molecules, collagen fibers, elastin, and fibronectin .
準備方法
Oligopeptide-24 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production of this compound can be achieved through continuous-flow reactors, which allow for the scalable synthesis of peptides . This method reduces waste and increases efficiency, making it suitable for large-scale production.
化学反応の分析
Oligopeptide-24 undergoes various chemical reactions, including:
Oxidation: The cysteine residues in this compound can undergo oxidation to form disulfide bonds, which stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT), and various amino acid derivatives for substitution reactions. The major products formed from these reactions include modified peptides with altered stability, activity, or specificity.
科学的研究の応用
Oligopeptide-24 has a wide range of scientific research applications:
作用機序
Oligopeptide-24 exerts its effects by up-regulating the expression of Epidermal Growth Factor (EGF), which plays a key role in cell proliferation, migration, and survival . The peptide binds to EGF receptors on the cell surface, activating intracellular signaling pathways that promote the synthesis of collagen, elastin, hyaluronic acid, and fibronectin . This leads to improved skin structure and function, as well as enhanced wound healing and tissue regeneration.
類似化合物との比較
Oligopeptide-24 can be compared with other biomimetic peptides such as:
Acetyl Decapeptide-3 (Rejuline): Known for its anti-aging properties and ability to stimulate collagen synthesis.
Oligopeptide-34 (CG-TGP2): Used for its skin-brightening effects and ability to reduce hyperpigmentation.
Oligopeptide-72 (Boostrin): Known for its skin-firming and anti-wrinkle properties.
This compound is unique in its ability to up-regulate EGF expression, making it particularly effective in promoting cell proliferation and extracellular matrix production . This sets it apart from other peptides that may target different pathways or have different primary effects.
特性
分子式 |
C50H78N16O19S2 |
|---|---|
分子量 |
1271.4 g/mol |
IUPAC名 |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[2-[[2-[[2-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C50H78N16O19S2/c1-4-25(2)42(66-48(84)32(16-26-7-9-27(67)10-8-26)65-47(83)31(13-15-87-3)63-43(79)28(51)24-86)49(85)64-30(11-12-39(73)74)45(81)58-20-36(70)56-18-34(68)55-19-35(69)57-21-37(71)61-29(6-5-14-54-50(52)53)44(80)59-22-38(72)62-33(17-40(75)76)46(82)60-23-41(77)78/h7-10,25,28-33,42,67,86H,4-6,11-24,51H2,1-3H3,(H,55,68)(H,56,70)(H,57,69)(H,58,81)(H,59,80)(H,60,82)(H,61,71)(H,62,72)(H,63,79)(H,64,85)(H,65,83)(H,66,84)(H,73,74)(H,75,76)(H,77,78)(H4,52,53,54)/t25-,28-,29-,30-,31-,32-,33-,42-/m0/s1 |
InChIキー |
KETLMQUWYBBGQR-ZXVPBAOPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)


![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
